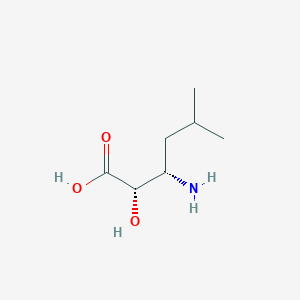

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLMFCWSEKVVGO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376141 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73397-20-3 | |

| Record name | (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Potency: A Technical Guide to the Structure-Activity Relationship of AHMHA in Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of (2S,3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid (AHMHA), an unconventional amino acid that has become a cornerstone in the design of potent peptide inhibitors targeting aspartic proteases. We will dissect the critical structural features of AHMHA that govern its inhibitory prowess, detail the experimental methodologies for its synthesis and evaluation, and provide a framework for the rational design of next-generation therapeutics.

AHMHA: The Transition-State Mimic at the Heart of Aspartic Protease Inhibition

(2S,3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid, more commonly known as statine, is a non-proteinogenic amino acid that serves as a powerful transition-state analog inhibitor of aspartic proteases.[1][2] These enzymes, which include crucial drug targets like pepsin, renin, and HIV protease, utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[3] The unique structural features of AHMHA allow it to mimic the tetrahedral intermediate formed during this hydrolysis, binding to the active site with exceptionally high affinity.[1]

The seminal discovery of statine within the natural product pepstatin, a potent inhibitor of the digestive enzyme pepsin, unveiled a new paradigm in protease inhibitor design.[1] Pepstatin's structure, Isovaleryl-L-Valyl-L-Valyl-(3S,4S)-AHMHA-L-Alanyl-(3S,4S)-AHMHA, highlights the central role of the AHMHA residue in its inhibitory mechanism.[1] This guide will delve into the specific stereochemical and structural attributes of AHMHA that are paramount for this potent inhibitory activity.

The Decisive Role of Stereochemistry: An Analysis of AHMHA's Chiral Centers

The inhibitory potency of AHMHA-containing peptides is exquisitely sensitive to the stereochemistry at its three chiral centers (C3, C4, and C5). The naturally occurring and most active isomer is (3S,4S,4R). A seminal study involving the synthesis and evaluation of all four stereoisomers of statine incorporated into a tripeptide (N-carbobenzoxy-L-valyl-L-valyl-statine) unequivocally demonstrated the critical importance of the (3S,4S) configuration for potent pepsin inhibition.[4]

| Stereoisomer of AHMHA in Z-Val-Val-Statine | Relative Inhibitory Potency against Pepsin |

| (3S,4S) | ++++ |

| (3R,4S) | + |

| (3S,4R) | - |

| (3R,4R) | - |

| Data adapted from J. Med. Chem. 1979, 22, 5, 577-579.[4] '+' indicates inhibitory activity, with more '+' denoting higher potency. '-' indicates no significant inhibition. |

The (3S)-hydroxyl group is particularly crucial as it is thought to mimic the tetrahedral intermediate of peptide bond hydrolysis by forming hydrogen bonds with the catalytic aspartate residues in the enzyme's active site.[5] X-ray crystallography studies of pepsin in complex with pepstatin confirm that the hydroxyl group of the statine residue is positioned directly between the two catalytic aspartates.[6][7]

The (4S)-amino group and the isobutyl side chain at the (5R) position are also vital for proper orientation within the enzyme's binding pockets (subsites). The isobutyl group of AHMHA typically occupies the S1 binding pocket of pepsin, which favors large hydrophobic residues.

Visualizing the Interaction: AHMHA in the Aspartic Protease Active Site

The binding of an AHMHA-containing peptide inhibitor to the active site of an aspartic protease, such as pepsin, is a highly specific interaction. The following diagram illustrates the key hydrogen bonding and hydrophobic interactions that anchor the inhibitor within the enzyme's active site.

Caption: Binding of an AHMHA-containing inhibitor to an aspartic protease.

Synthesis and Incorporation of AHMHA into Peptide Inhibitors: A Methodological Overview

The synthesis of AHMHA and its subsequent incorporation into peptide chains are critical steps in the development of novel inhibitors.

Stereoselective Synthesis of (3S,4S)-AHMHA (Statine)

The synthesis of the biologically active (3S,4S) stereoisomer of AHMHA can be achieved through various stereoselective routes. One common approach involves the use of chiral starting materials to control the stereochemistry of the final product.[8]

Step-by-Step Outline of a Synthetic Approach:

-

Starting Material: A chiral precursor, such as a protected amino acid or a sugar derivative, is chosen to establish the desired stereocenters.

-

Chain Elongation: Carbon-carbon bond-forming reactions are employed to build the heptanoic acid backbone.

-

Introduction of Functional Groups: The amino and hydroxyl groups are introduced with the correct stereochemistry using stereoselective reagents and reaction conditions.

-

Deprotection and Purification: Protecting groups are removed, and the final AHMHA product is purified, typically by chromatography.

Solid-Phase Peptide Synthesis (SPPS) of AHMHA-Containing Peptides

Once synthesized, AHMHA can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS).[9] This method allows for the stepwise assembly of the peptide chain on a solid support.

Experimental Protocol for SPPS of a Pepstatin Analog:

-

Resin Preparation: A suitable solid support (e.g., Wang resin) is functionalized with the C-terminal amino acid of the desired peptide.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a base, such as piperidine in DMF.

-

Amino Acid Coupling: The next amino acid in the sequence (which could be a protected AHMHA derivative) is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA) with scavengers.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Caption: Workflow for Solid-Phase Peptide Synthesis of AHMHA-Peptides.

Evaluating Inhibitory Potency: A Protocol for Pepsin Inhibition Assay

To determine the structure-activity relationship of newly synthesized AHMHA-containing peptides, a robust and quantitative enzyme inhibition assay is essential. A fluorogenic assay is a sensitive and widely used method for this purpose.

Experimental Protocol for a Fluorogenic Pepsin Inhibition Assay:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable acidic buffer (e.g., 100 mM sodium acetate, pH 4.0).

-

Pepsin Stock Solution: Dissolve porcine pepsin in the assay buffer to a known concentration (e.g., 1 mg/mL).

-

Fluorogenic Substrate Stock Solution: Dissolve a quenched fluorogenic pepsin substrate (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2) in DMSO to a concentration of 1 mM.

-

Inhibitor Stock Solutions: Prepare serial dilutions of the AHMHA-containing peptides in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of the inhibitor solution at various concentrations (or DMSO for the control).

-

Add 20 µL of a diluted pepsin solution (e.g., 10 µg/mL in assay buffer).

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 28 µL of a diluted fluorogenic substrate solution (e.g., 10 µM in assay buffer).

-

Immediately measure the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

Conclusion and Future Directions

The unique stereochemical and structural features of (2S,3S,4R)-4-amino-3-hydroxy-5-methylhexanoic acid (AHMHA) have established it as a critical component in the design of potent and specific inhibitors of aspartic proteases. The profound impact of its stereochemistry on inhibitory activity underscores the importance of precise synthetic control in the development of AHMHA-containing therapeutics. The methodologies outlined in this guide for synthesis, incorporation into peptides, and bio-evaluation provide a robust framework for researchers in the field of drug discovery.

Future research in this area will likely focus on the development of novel AHMHA analogs with improved pharmacokinetic properties, the exploration of AHMHA-containing macrocycles for enhanced stability and cell permeability, and the application of computational modeling to further refine the design of next-generation aspartic protease inhibitors.

References

-

Fujinaga, M., Chernaia, M. M., Tarasova, N. I., Mosimann, S. C., & James, M. N. (1995). Crystal structure of human pepsin and its complex with pepstatin. Protein science : a publication of the Protein Society, 4(5), 960–972. [Link]

-

Hofmann, T., Hodges, R. S., & James, M. N. (1979). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. Journal of medicinal chemistry, 22(5), 577–579. [Link]

-

RCSB Protein Data Bank. (n.d.). 1PSO: The crystal structure of human pepsin and its complex with pepstatin. [Link]

-

ResearchGate. (n.d.). Crystal structure of human pepsin and its complex with pepstatin. [Link]

-

Yanagisawa, H., Kanazaki, T., & Nishi, T. (1987). Synthesis of Statine and Its Analogues. Chemistry Letters, 16(11), 2167-2170. [Link]

-

Gopi, H., & Ganesan, A. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of peptide science : an official publication of the European Peptide Society, 15(4), 271–275. [Link]

-

Marciniszyn, J., Jr, Hartsuck, J. A., & Tang, J. (1976). Pepstatin inhibition mechanism. The Journal of biological chemistry, 251(22), 7088–7094. [Link]

-

National Center for Biotechnology Information. (n.d.). 1PSO: The crystal structure of human pepsin and its complex with pepstatin. [Link]

-

Bailey, D., Cooper, J. B., Veerapandian, B., Blundell, T. L., Atrash, B., Jones, D. M., & Szelke, M. (1989). X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin. Biochemical Society transactions, 17(2), 363–364. [Link]

-

BioAssay Systems. (n.d.). Pepsin Inhibitor Screening Kit. [Link]

-

The Journal of Organic Chemistry. (1986). Synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid derivatives. Analysis of diastereomeric purity. [Link]

-

Journal of Medicinal Chemistry. (1979). Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers. [Link]

-

ResearchGate. (n.d.). A fluorimetric method for the determination of pepsin activity. [Link]

-

da Silva Gomes, R. A., Pedutti Batista, R., de Almeida, A. C., da Fonseca, D. N., Juliano, L., & Hial, V. (2003). A fluorimetric method for the determination of pepsin activity. Analytical biochemistry, 316(2), 209–214. [Link]

-

Holladay, M. W., Salituro, F. G., & Rich, D. H. (1987). Synthetic and enzyme inhibition studies of pepstatin analogues containing hydroxyethylene and ketomethylene dipeptide isosteres. Journal of medicinal chemistry, 30(2), 374–383. [Link]

-

Rich, D. H., Salituro, F. G., Holladay, M. W., & Schmidt, P. G. (1986). Synthesis and biological activity of new conformationally restricted analogues of pepstatin. Progress in clinical and biological research, 221, 431–439. [Link]

-

Rich, D. H., Boparai, A. S., & Bernatowicz, M. S. (1982). Inhibition of porcine pepsin by two substrate analogues containing statine. The effect of histidine at the P2 subsite on the inhibition of aspartic proteinases. Biochemical and biophysical research communications, 104(3), 1127–1133. [Link]

-

Cooper, J. B., Foundling, S. I., Blundell, T. L., Boger, J., Jupp, R. A., & Kay, J. (1987). The structure of a complex of endothiapepsin with a statine-containing inhibitor. Biochemistry, 26(25), 8156–8162. [Link]

-

Schmiedeberg, N., & Beltran, F. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3127–3136. [Link]

-

Biotage. (2023, January 31). What is solid phase peptide synthesis?. [Link]

-

aapptec, LLC. (n.d.). Peptides. [Link]

-

Hu, B., Fan, K. Y., Bridges, K., Chopra, R., Lovering, F., Cole, D., Zhou, P., Ellingboe, J., Jin, G., Cowling, R., & Bard, J. (2004). Synthesis and SAR of bis-statine based peptides as BACE 1 inhibitors. Bioorganic & medicinal chemistry letters, 14(13), 3457–3460. [Link]

-

Papo, N., & Shai, Y. (2003). NMR spectroscopy in the conformational analysis of peptides: an overview. Current topics in medicinal chemistry, 3(9), 1015–1027. [Link]

-

de Souza, L. G., de Almeida, L. G., de Souza, F. P., da Silva, A. C., & de Alencastro, R. B. (2021). Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease. Scientific reports, 11(1), 16834. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

-

ResearchGate. (n.d.). A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new of amino acids. [Link]

-

MDPI. (2025, February 6). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. [Link]

-

MDPI. (2024, October 30). QSAR Regression Models for Predicting HMG-CoA Reductase Inhibition. [Link]

-

eScholarship. (2021, January 29). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. [Link]

-

YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]

-

ResearchGate. (n.d.). Inhibition percentages of pravastatin at different concentrations (μM).... [Link]

Sources

- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Special Amino Acids | AAT Bioquest [aatbio.com]

- 3. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin [mdpi.com]

- 4. Synthesis of all the stereoisomers of statine (4-amino-3-hydroxy-6-methylheptanoic acid). Inhibition of pepsin activity by N-carbobenzoxy-L-valyl-L-valyl-statine derived from the four stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray-crystallographic studies of complexes of pepstatin A and a statine-containing human renin inhibitor with endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of human pepsin and its complex with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S,3S)-AHMHA: The Statine-Like Chiral Core for Next-Gen Protease Inhibitors

Topic: (2S,3S)-AHMHA as a Chiral Building Block in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

(2S,3S)-AHMHA (3-amino-2-hydroxy-5-methylhexanoic acid) is a specialized non-proteinogenic amino acid used primarily as a transition-state mimetic in the design of metalloprotease inhibitors. Structurally derived from L-leucine, it functions as a hydroxyethylene isostere , replacing the scissile peptide bond with a non-cleavable scaffold that mimics the tetrahedral intermediate of peptide hydrolysis.

While its diastereomer, (2S,3R)-AHMHA , is the core residue of the natural product Amastatin (a potent aminopeptidase inhibitor), the (2S,3S) isomer represents a critical "probe" building block. It allows medicinal chemists to explore the stereochemical requirements of the S1 hydrophobic pocket in enzymes like Aminopeptidase N (CD13) and Aminopeptidase A (APA). This guide details the chemical biology, stereoselective synthesis, and experimental application of (2S,3S)-AHMHA in rational drug design.

Chemical Biology & Mechanism of Action[1]

The Hydroxyethylene Isostere Concept

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate. Inhibitors containing (2S,3S)-AHMHA exploit this mechanism by presenting a stable hydroxyl group at the exact position where the catalytic water molecule would attack the carbonyl carbon.

-

Zinc Chelation: In zinc-dependent metalloproteases (e.g., Aminopeptidases), the (2S)-hydroxyl group and the free amine (or carbonyl oxygen) form a bidentate ligand complex with the active site Zinc ion (

). -

Transition State Mimicry: The

hybridized carbons at positions 2 and 3 mimic the geometry of the transition state, "freezing" the enzyme in a non-productive conformation.

Stereochemical Significance: (2S,3S) vs. (2S,3R)

The biological activity of AHMHA-containing peptides is strictly governed by stereochemistry.

-

C2-Hydroxyl (2S): Essential for coordinating the active site Zinc. Inversion to (2R) typically abolishes potency.

-

C3-Amine (3S vs 3R): This center dictates the vector of the isobutyl side chain (P1 residue).

-

(2S,3R) [Natural Amastatin]: The side chain fits optimally into the S1 hydrophobic pocket of most mammalian aminopeptidases.

-

(2S,3S) [Synthetic Probe]: Often used to map the "exclusion volume" of the active site. In specific targets (e.g., certain bacterial proteases or mutant enzymes), the (3S) configuration may offer superior selectivity by avoiding steric clashes present in the (3R) conformer.

-

Technical Synthesis Protocol

Self-Validating System: The following protocol utilizes a non-stereoselective cyanohydrin route followed by a rigorous chromatographic separation. This is preferred over asymmetric synthesis for initial discovery because it yields both diastereomers ((2S,3S) and (2S,3R)) simultaneously, providing an internal biological control.

Phase 1: Synthesis of Boc-L-Leucinal

Reagents: Boc-L-Leucine, N,O-Dimethylhydroxylamine, LiAlH4 (or DIBAL).

-

Weinreb Amide Formation: Couple Boc-L-Leucine with N,O-dimethylhydroxylamine using EDC/HOBt to form the Weinreb amide.

-

Reduction: Treat the amide with LiAlH4 in dry THF at -78°C. Quench with

to isolate Boc-L-Leucinal .-

Checkpoint: Verify aldehyde peak in

(~9.5 ppm). Use immediately to prevent racemization.

-

Phase 2: Cyanohydrin Formation & Hydrolysis

Reagents: Sodium Bisulfite (

-

Cyanohydrin: Dissolve Boc-L-Leucinal in ethyl acetate. Add saturated aqueous

. Treat the adduct with aqueous -

Hydrolysis: Reflux the crude cyanohydrin in 6N HCl for 12 hours. This simultaneously hydrolyzes the nitrile to the acid and removes the Boc group.

-

Reprotection: Resuspend the crude salt in dioxane/water (1:1) and treat with

and

Phase 3: Diastereomer Separation (The Validation Step)

Method: Silica Gel Flash Chromatography.

-

Esterification (Optional but Recommended): Convert the acid mixture to the methyl ester (using diazomethane or TMS-diazomethane) to improve separation resolution.

-

Separation: Elute on silica gel using Hexane:Ethyl Acetate (3:1) .

-

Fraction A (Fast Moving): Typically the (2S,3S) isomer (verify via X-ray or comparison to standards).

-

Fraction B (Slow Moving): Typically the (2S,3R) isomer (Amastatin core).

-

-

Hydrolysis: Saponify the separated esters (LiOH, THF/H2O) to yield the pure free acids.

Visualization: Synthesis Workflow

Caption: Synthesis and separation pathway for (2S,3S)-AHMHA, highlighting the critical diastereomeric resolution step.

Application Protocol: Aminopeptidase Inhibition Assay

Once synthesized, (2S,3S)-AHMHA is typically incorporated into a peptide sequence (e.g., AHMHA-Val-Val-Asp) to test for biological activity.

Materials

-

Enzyme: Recombinant Aminopeptidase N (AP-N) or Leucine Aminopeptidase (LAP).

-

Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

-

Buffer: 50 mM Tris-HCl, pH 7.5, 10 μM

.

Methodology

-

Inhibitor Preparation: Dissolve the AHMHA-containing peptide in DMSO (stock 10 mM). Prepare serial dilutions (100 μM to 0.1 nM).

-

Pre-incubation: Incubate Enzyme (10 nM final) with Inhibitor for 20 minutes at 37°C. Note: AHMHA analogs often exhibit slow-binding kinetics; pre-incubation is mandatory.

-

Reaction Start: Add Leu-AMC substrate (50 μM final).

-

Detection: Monitor fluorescence increase (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes.

-

Analysis: Plot

vs. [I] to determine

Visualization: Mechanism of Action

Caption: Schematic of AHMHA binding mode. The C2-hydroxyl chelates the Zinc ion, while the side chain probes the S1 pocket.

Comparative Data Profile

The following table illustrates the typical activity profile of AHMHA stereoisomers against Leucine Aminopeptidase (LAP), highlighting the distinct selectivity of the (2S,3R) vs (2S,3S) configurations.

| Compound Core | Stereochemistry | Target Enzyme | Ki (Inhibition Constant) | Binding Mode |

| Amastatin (Natural) | (2S, 3R) | Cytosolic LAP | ~ 0.2 nM | Tight-binding, optimal S1 fit |

| Amastatin (Natural) | (2S, 3R) | Aminopeptidase M | ~ 20 nM | Competitive |

| Synthetic Analog | (2S, 3S) | Cytosolic LAP | ~ 500 - 1000 nM | Weak/Moderate binding |

| Synthetic Analog | (2S, 3S) | Bacterial Proteases | Variable | Often used to select against mammalian LAP |

Note: While (2S,3S) is generally less potent against mammalian LAP than the natural (2S,3R) isomer, this reduction in potency is exactly what makes it valuable for designing selective inhibitors that spare housekeeping enzymes while targeting specific pathogenic proteases with different S1 pocket geometries.

References

-

Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives.[1] Effect of inhibitor structure on slow-binding processes.[1] Journal of Medicinal Chemistry, 27(4), 417–422.

-

Nishizawa, R., Saino, T., et al. (1977). Synthesis of amastatin isomers and their activity. Journal of Medicinal Chemistry, 20(4), 510-515.

-

Aoyagi, T., et al. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 31(6), 636-638.

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.

Sources

Mechanism of Action for AHMHA-Containing Protease Inhibitors

Executive Summary

This technical guide details the mechanism of action (MOA) for protease inhibitors containing AHMHA (4-amino-3-hydroxy-6-methylheptanoic acid), structurally known as Statine .[1] These molecules represent a class of transition-state isosteres that potently inhibit aspartic proteases (e.g., Pepsin, Cathepsin D, Renin, BACE1).[1][2]

The core efficacy of AHMHA stems from its unique

Structural Biology & Chemical Basis[1]

The AHMHA Moiety

AHMHA is an unusual

-

IUPAC Name: (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid.[1][3][4][5]

-

Role: It replaces the scissile dipeptide unit (e.g., Leu-Gly) in a substrate sequence.[1][2]

-

Key Feature: The central hydroxyl group (–OH) is the pharmacophore.[2] It mimics the hydration of the amide carbonyl during catalysis.[2]

The Target: Aspartic Protease Active Site

Aspartic proteases function via a catalytic dyad of two aspartic acid residues (typically Asp32 and Asp215 in pepsin numbering).[2][6] These residues activate a "lytic" water molecule to attack the peptide bond.[2]

| Component | Physiological Role | Interaction with AHMHA |

| Asp32 | General base (activates water) | H-bonds to AHMHA hydroxyl proton |

| Asp215 | General acid (protonates leaving group) | H-bonds to AHMHA hydroxyl oxygen |

| Lytic Water | Nucleophile | Displaced by AHMHA hydroxyl |

Mechanism of Action (MOA)

The inhibition mechanism is competitive and reversible, driven by the displacement of the catalytic water molecule .[2]

The "Transition-State Mimicry" Hypothesis

In a standard proteolytic reaction, the enzyme stabilizes a high-energy tetrahedral intermediate formed when water attacks the carbonyl carbon.[2] This intermediate is transient (

AHMHA-containing inhibitors are Transition-State Analogues (TSAs) .[1] They possess a stable tetrahedral geometry at the carbon corresponding to the scissile bond.[2]

-

Water Displacement: The AHMHA hydroxyl group occupies the exact spatial position of the lytic water molecule.[2]

-

Locking: The hydroxyl group forms a tight hydrogen-bonding network with the catalytic aspartates (Asp32/Asp215), mimicking the gem-diol transition state.[2]

-

Result: The enzyme cannot proceed because the "scissile" bond is a stable C–C bond, not a labile C–N bond.[2]

Thermodynamic Profile

-

Entropic Gain: Displacement of the ordered lytic water molecule into the bulk solvent provides a favorable entropic contribution (

).[2] -

Enthalpic Gain: The formation of strong hydrogen bonds between the AHMHA hydroxyl and the catalytic dyad is enthalpically favorable (

).[2]

Visualization: Catalysis vs. Inhibition[2]

The following diagram illustrates the divergence between the natural hydrolytic pathway and the dead-end inhibition complex formed by AHMHA.

Figure 1: Comparative pathway analysis showing how AHMHA (Statine) diverts the enzyme into a stable, non-reactive complex by mimicking the transition state.[2]

Experimental Protocols (Self-Validating)

To rigorously characterize AHMHA-containing inhibitors, researchers must validate both the binding affinity (

Protocol A: FRET-Based Kinetic Assay ( Determination)

Objective: Determine the inhibition constant (

Materials:

-

Enzyme: Recombinant BACE1 or Cathepsin D (10 nM final).

-

Substrate: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 (Fluorogenic).[1]

-

Inhibitor: Pepstatin A (AHMHA source) or novel analog.[2]

-

Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical for aspartic protease activity).[2]

Workflow:

-

Preparation: Dilute inhibitor in DMSO to create a 10-point dose-response curve (e.g., 0.1 nM to 10

M). -

Pre-incubation: Mix Enzyme (20

L) + Inhibitor (20 -

Initiation: Add Substrate (20

L) to a final concentration equal to its -

Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) continuously for 60 minutes.

-

Analysis:

Protocol B: X-Ray Crystallography (Soaking Method)

Objective: Structural confirmation of AHMHA binding mode.[2]

Workflow:

-

Crystallization: Grow apo-crystals of the protease using hanging drop vapor diffusion (e.g., 0.1 M Citrate pH 5.0, 20% PEG 4000).

-

Soaking:

-

Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data.

-

Refinement:

Workflow Visualization

Figure 2: Integrated workflow for the discovery and validation of AHMHA-based protease inhibitors.

References

-

Umezawa, H., et al. (1970).[2][5][8] "Pepstatin, a new pepsin inhibitor produced by Actinomycetes."[2][5][8] The Journal of Antibiotics. Link

-

Marciniszyn, J., et al. (1976).[2][5] "Mode of inhibition of acid proteases by pepstatin."[2][5] Journal of Biological Chemistry. Link

-

Rich, D. H. (1985).[2] "Pepstatin-derived inhibitors of aspartic proteinases.[1][2][4][9][10] A close look at an apparent transition-state analogue inhibitor." Journal of Medicinal Chemistry. Link

-

Das, K., et al. (2024).[2] "Mechanism and Kinetics of HIV-1 Protease Activation." MDPI. Link[1][2]

-

Polgár, L. (1987).[2] "The mechanism of action of aspartic proteases involves 'push-pull' catalysis."[11] FEBS Letters. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Pepstatin A | CAS 26305-03-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Pepstatin - Wikipedia [en.wikipedia.org]

- 5. Statine - Wikipedia [en.wikipedia.org]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Pepstatin A Sigma-Aldrich [sigmaaldrich.com]

- 11. The mechanism of action of aspartic proteases involves 'push-pull' catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for coupling Boc-protected AHMHA in solid-phase peptide synthesis

Application Note & Protocol

Topic: A Strategic Protocol for the Efficient Coupling of Boc-(2S,3R)-3-amino-2-hydroxy-4-methylhexanoic Acid in Boc/Bzl Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in complex peptide synthesis.

Introduction: The Challenge and Significance of AHMHA

(2S,3R)-3-amino-2-hydroxy-4-methylhexanoic acid (AHMHA) is a non-proteinogenic amino acid that constitutes a critical structural component of several bioactive natural products, most notably the Jaspamide (Jasplakinolide) family of cyclodepsipeptides.[1][2] These compounds exhibit potent cytotoxic, antifungal, and insecticidal properties, making them attractive targets for pharmacological investigation and analog development.[1][3]

The incorporation of AHMHA into a peptide sequence via solid-phase peptide synthesis (SPPS) presents significant synthetic challenges.[4] Its structure features two key impediments:

-

Steric Hindrance: As a β-branched amino acid with an additional methyl group on the side chain, the amine group of AHMHA is sterically encumbered, which dramatically slows the kinetics of peptide bond formation.[5]

-

Secondary Hydroxyl Group: The C2 hydroxyl group introduces a potential site for O-acylation, an undesired side reaction where the activated carboxyl group of the incoming amino acid reacts with the hydroxyl group instead of the intended N-terminal amine.

This guide provides a comprehensive, field-proven protocol for the efficient coupling of Boc-protected AHMHA using the Boc/Bzl SPPS strategy. It emphasizes the chemical rationale behind reagent selection and procedural steps to empower researchers to overcome these challenges and achieve high-purity target peptides.

The Boc/Bzl SPPS Strategy: Core Principles for AHMHA Incorporation

The Boc/Bzl strategy is a foundational approach in SPPS.[6] It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and typically employs more robust, benzyl-based protecting groups for amino acid side chains.[7] The repetitive cycle for each amino acid addition involves two key steps:

-

Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA).[6]

-

Coupling: Formation of the peptide bond between the newly liberated N-terminal amine and the activated carboxyl group of the next Boc-protected amino acid.[8]

A critical feature of Boc-SPPS is the neutralization step. After TFA treatment, the N-terminal amine exists as a TFA salt, which must be neutralized to the free amine form to enable its nucleophilic attack during the coupling reaction.[7] This is typically achieved with a tertiary base like N,N-diisopropylethylamine (DIEA).[7]

Optimizing the Coupling Reaction: Reagent Selection

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient to overcome the high activation energy barrier presented by sterically hindered residues like AHMHA.[9] Success hinges on the use of more potent in-situ activating reagents, which convert the carboxylic acid into a highly reactive ester intermediate.[9]

These reagents fall into two main classes: aminium/uronium salts and phosphonium salts. Their use significantly accelerates coupling rates and drives the reaction toward completion.

| Reagent Name | Class | Activating Species Formed | Key Advantages & Considerations |

| HATU | Aminium Salt | OAt-ester | Highly reactive due to the anchimeric assistance of the pyridine nitrogen in HOAt. Excellent for hindered couplings and helps suppress racemization.[10] |

| HBTU / HCTU | Aminium Salt | OBt-ester / O-6-ClBt-ester | HBTU is a classic, effective reagent. HCTU is more reactive than HBTU due to the electron-withdrawing properties of the chlorine atom.[9] |

| PyBOP | Phosphonium Salt | OBt-ester | Comparable efficiency to HBTU but avoids the formation of the potentially carcinogenic byproduct HMPA associated with the original BOP reagent.[10][11] |

| COMU | Aminium Salt | Oxyma-ester | A modern reagent with coupling efficiency comparable to HATU.[12] Incorporates the Oxyma Pure leaving group, which is safer (non-explosive) and more soluble than HOBt/HOAt.[12] |

For the demanding coupling of Boc-AHMHA, HATU is highly recommended due to its superior reactivity and racemization-suppressing properties.

Detailed Experimental Protocol

This protocol details a single coupling cycle for incorporating Boc-AHMHA onto a peptide-resin using the Boc/Bzl strategy on a standard MBHA resin (for a C-terminal amide).[13]

Materials and Reagents

-

Resin: MBHA resin pre-loaded with the C-terminal amino acid.

-

Amino Acid: Boc-(2S,3R)-AHMHA-OH (4 equivalents relative to resin loading). Note: For optimal results and to prevent O-acylation, the hydroxyl group of AHMHA should ideally be protected, for example, as a benzyl ether (Bzl). If using unprotected AHMHA, the risk of side reactions increases.

-

Coupling Reagent: HATU (3.9 equivalents).

-

Base: N,N-Diisopropylethylamine (DIEA) (8 equivalents).

-

Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). If Trp, Met, or Cys residues are present, add 0.5% dithioethane (DTE) as a scavenger.[7][13]

-

Solvents: N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), Isopropanol (IPA). NMP is often preferred for its superior solvating properties, which can help mitigate peptide aggregation.[9]

-

Monitoring: Kaiser test kit.

-

Capping Solution (Optional): Acetic Anhydride/DIEA/NMP.

Step-by-Step Workflow

-

Resin Swelling: Swell the peptide-resin in NMP or DMF (approx. 10 mL per gram of resin) for at least 30 minutes in the reaction vessel.[11]

-

Boc Deprotection: a. Drain the swelling solvent. b. Add the 50% TFA/DCM solution to the resin and shake for 2-3 minutes (pre-wash).[13] c. Drain and add a fresh portion of 50% TFA/DCM solution. Shake for 20-30 minutes.[13] d. Drain the TFA solution.

-

Washing after Deprotection: a. Wash the resin with DCM (3 x 10 mL/g). b. Wash with IPA (2 x 10 mL/g) to remove residual acid. c. Wash with NMP (3 x 10 mL/g) to prepare for neutralization and coupling.

-

Neutralization: a. Add a solution of 10% DIEA in NMP to the resin and shake for 5 minutes. Repeat once. b. Wash the resin thoroughly with NMP (5 x 10 mL/g) to remove all excess base.

-

Pre-activation of Boc-AHMHA: a. In a separate, dry glass vessel, dissolve Boc-AHMHA (4 eq.) and HATU (3.9 eq.) in a minimal volume of NMP. b. Add DIEA (8 eq.) to the solution. c. Allow the activation to proceed for 1-5 minutes. The solution may change color.

-

First Coupling Reaction: a. Add the activated Boc-AHMHA solution to the neutralized peptide-resin in the reaction vessel. b. Shake the mixture for at least 2 hours. Due to steric hindrance, a longer coupling time is necessary.[9]

-

Monitoring for Completion: a. Take a small sample of resin beads (approx. 5-10 mg), wash them thoroughly with ethanol, and perform a Kaiser test.[14] b. Interpretation: A blue color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction. The test may give false negatives for aggregated sequences.[14]

-

Second Coupling (Double Coupling): a. If the Kaiser test is positive (blue), drain the reaction solution and wash the resin with NMP (3x). b. Repeat steps 5 through 7 to perform a second coupling, driving the reaction to completion.[5][9] This step is highly recommended for AHMHA.

-

Capping (Optional): If the Kaiser test remains positive after a double coupling, it is advisable to permanently block any unreacted amines to prevent the formation of deletion peptide impurities.[5] This can be done by treating the resin with a solution of acetic anhydride.

-

Final Washing: Once the coupling is complete (negative Kaiser test), drain the final coupling solution. Wash the resin thoroughly to remove all excess reagents and byproducts: a. NMP (3 x 10 mL/g). b. DCM (3 x 10 mL/g). c. The peptide-resin is now ready for the next deprotection/coupling cycle.

Visualization of the AHMHA Coupling Workflow

The following diagram illustrates the critical decision-making process within the Boc-SPPS cycle for a sterically hindered amino acid like AHMHA.

Caption: Workflow for a double-coupling cycle in Boc-SPPS of AHMHA.

Troubleshooting & Advanced Strategies

-

Persistent Low Efficiency: If double coupling with HATU proves insufficient, consider switching to microwave-assisted SPPS (MA-SPPS). The application of microwave energy can dramatically accelerate coupling for hindered residues.[9]

-

Extreme Steric Hindrance: For exceptionally difficult sequences, converting the Boc-AHMHA to its acyl fluoride can provide the necessary reactivity. This can be achieved using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[9][12]

-

Aggregation: "Difficult sequences" prone to aggregation can lead to poor solvation and incomplete reactions.[4] Using NMP instead of DMF, or solvent mixtures like DCM/DMF/NMP, can improve outcomes.[9]

Conclusion

The successful incorporation of Boc-AHMHA is achievable through a strategic approach that directly confronts its inherent steric challenges. The keys to success are the selection of a high-potency coupling reagent like HATU, the implementation of a double-coupling protocol, diligent reaction monitoring, and the use of optimal solvents to maintain resin solvation. By understanding the chemical principles outlined in this guide, researchers can confidently synthesize complex AHMHA-containing peptides for advancing pharmaceutical and biological research.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

- Creative Peptides. (2024, December 10). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis with BOP Reagent.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Frontiers in Bioengineering and Biotechnology. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

- PubMed. (2005, September 1).

- PubMed. (2004, August 15).

- CPC Scientific. (n.d.).

- CPC Scientific. (2023, April 14).

- ResearchGate. (n.d.). SYNTHESIS OF JASPAMIDE ANALOGUES.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

- ResearchGate. (2025, August 6).

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs.

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- MDPI. (2023, October 19). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era.

- Chem-Impex. (n.d.). Boc-(2S,3S-3-amino-2-hydroxy-5-methylhexanoic acid.

- Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.

- Wiley Online Library. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

- BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development.

- Biomatik. (2022, November 28).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. chempep.com [chempep.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

Application Note: High-Purity Recrystallization Protocols for (2S,3S)-3-Amino-2-hydroxy-4-methylhexanoic Acid Hydrochloride ((2S,3S)-AHMHA HCl)

Abstract

(2S,3S)-3-Amino-2-hydroxy-4-methylhexanoic acid (AHMHA) is a critical chiral building block in the synthesis of various pharmaceutical agents. Its hydrochloride salt form, (2S,3S)-AHMHA HCl, is often the isolated intermediate, and its chemical and stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers and drug development professionals on the principles and practical execution of recrystallization techniques tailored for this polar, chiral molecule. We present two detailed, field-proven protocols—Cooling Recrystallization and Antisolvent Recrystallization—explaining the scientific rationale behind solvent selection and procedural steps to ensure high-purity, crystalline material.

Introduction: The Criticality of Purity for (2S,3S)-AHMHA HCl

(2S,3S)-AHMHA is a non-proteinogenic amino acid that serves as a key structural motif in several therapeutic compounds. The precise stereochemistry of its two chiral centers is essential for its biological activity. Impurities, whether they are diastereomers, enantiomers, or residual reagents from synthesis, can lead to significant reductions in drug efficacy or introduce undesirable toxicological profiles.

The hydrochloride salt is formed by reacting the basic amine group with hydrochloric acid. This conversion serves two primary purposes: it often facilitates easier handling of the compound as a stable, crystalline solid and modifies its solubility profile.[1] However, the crude salt isolated from a reaction mixture invariably contains impurities trapped within the crystal lattice or adsorbed onto the crystal surface. Recrystallization is the most powerful and scalable purification method for removing these impurities to meet the stringent requirements of pharmaceutical development.[2] This guide provides the foundational knowledge and actionable protocols to achieve this.

Foundational Principles: Recrystallization of a Chiral Amine Salt

The success of any recrystallization hinges on understanding the physicochemical properties of the target molecule. (2S,3S)-AHMHA HCl possesses several functional groups that dictate its behavior in various solvents: a protonated amine (ammonium chloride), a carboxylic acid, and a hydroxyl group.

-

Polarity and Salt Nature: The presence of these polar groups, combined with its ionic salt character, makes (2S,3S)-AHMHA HCl a highly polar compound. According to the principle of "like dissolves like," it will exhibit significant solubility in polar solvents (e.g., water, short-chain alcohols) and poor solubility in non-polar organic solvents (e.g., hexanes, diethyl ether).[3]

-

The Goal of Recrystallization: The fundamental basis of this technique is the difference in solubility of the compound in a hot solvent versus a cold solvent.[4] An ideal solvent will dissolve the compound completely at or near its boiling point but will have very low solubility for it at low temperatures (e.g., 0-5 °C), allowing the pure compound to crystallize out upon cooling while impurities remain in the solution (the "mother liquor").[5]

Strategic Solvent System Selection

Choosing the correct solvent is the most critical step in developing a successful recrystallization protocol.[4] The process is empirical but can be guided by the principles outlined above.

Single-Solvent vs. Multi-Solvent Systems

-

Single-Solvent System: This is the simplest approach. The ideal single solvent demonstrates a large solubility differential with temperature. Alcohols like isopropanol or ethanol are often excellent candidates for hydrochloride salts.[6][7]

-

Two-Solvent (Antisolvent) System: This method is employed when no single solvent provides the ideal temperature-solubility profile. It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the careful addition of a miscible "antisolvent" in which the compound is insoluble.[8][9] This effectively reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.[10]

Solvent Screening Workflow

The following workflow provides a systematic approach to identifying a suitable solvent system.

Diagram 1: A decision workflow for selecting an appropriate recrystallization solvent system.

Table 1: Candidate Solvents for (2S,3S)-AHMHA HCl Recrystallization

| Solvent | Boiling Point (°C) | Polarity | Role | Rationale & Safety Notes |

| Water | 100 | Very High | Good Solvent | Excellent solvent for polar salts, but solubility may be too high even when cold, leading to poor recovery. Often used in a mixture with an alcohol. |

| Methanol (MeOH) | 65 | High | Good Solvent | Dissolves many amine salts readily.[11] Its high volatility makes it easy to remove. Often requires an antisolvent due to high dissolving power. Toxic. |

| Ethanol (EtOH) | 78 | High | Good/Single | Generally a good balance of dissolving power and ability to crystallize upon cooling. Less toxic than methanol. |

| Isopropanol (IPA) | 82 | High | Good/Single | Excellent choice for many hydrochloride salts.[7] Lower polarity than EtOH often provides a better solubility differential with temperature. |

| Ethyl Acetate (EtOAc) | 77 | Medium | Antisolvent | Miscible with alcohols but a poor solvent for hydrochloride salts.[7] Ideal for inducing precipitation. Flammable. |

| Diethyl Ether (Et₂O) | 35 | Low | Antisolvent/Wash | Excellent antisolvent and final wash solvent due to very low solubility of salts and high volatility.[12] Extremely flammable. |

| Acetone | 56 | High | Good/Antisolvent | Can sometimes be used as a primary solvent, but may also serve as an antisolvent with more polar alcohols.[7] Highly flammable. |

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Diagram 2: Step-by-step workflows for Cooling and Antisolvent Recrystallization.

Protocol A: Detailed Cooling Recrystallization

This protocol is ideal for a solvent system like 95:5 Isopropanol/Water, where the small amount of water aids dissolution at high temperatures.

-

Dissolution: Place the crude (2S,3S)-AHMHA HCl in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent system and heat to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is just fully dissolved.[6] Using the absolute minimum amount of hot solvent is crucial for maximizing recovery.[3]

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely during filtration.

-

Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals, which are typically purer than small crystals formed by rapid cooling.[13]

-

Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least one hour to maximize the precipitation of the product from the now cold, saturated solution.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: With the vacuum off, add a very small amount of ice-cold solvent to the crystals to wash away any residual mother liquor. Re-apply the vacuum to pull the wash solvent through. This step removes soluble impurities adhering to the crystal surfaces.

-

Drying: Transfer the purified crystals to a watch glass or drying dish and dry under high vacuum to a constant weight to remove all residual solvent.

Protocol B: Detailed Antisolvent Recrystallization

This protocol is effective when the compound is too soluble in all candidate single solvents, even when cold. A Methanol/Ethyl Acetate system is a common example.

-

Dissolution: At room temperature, dissolve the crude (2S,3S)-AHMHA HCl in the minimum possible volume of the "good" solvent (e.g., Methanol). Ensure all solid is completely dissolved.

-

Antisolvent Addition: While stirring the solution, add the "antisolvent" (e.g., Ethyl Acetate) dropwise from a burette or dropping funnel.

-

Induce Supersaturation: Continue adding the antisolvent until the solution becomes faintly but persistently cloudy (turbid). This indicates the point of supersaturation where crystallization will begin.[9] If the solution becomes too cloudy, add a single drop of the "good" solvent to clarify it.

-

Crystallization: Allow the flask to stand undisturbed at room temperature. For maximum recovery, the flask can be cooled in an ice bath after initial crystal formation is observed.

-

Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of the pure, cold antisolvent to remove the mother liquor.

-

Drying: Dry the purified, crystalline product under high vacuum to a constant weight.

Troubleshooting and Process Optimization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Compound "Oils Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The solution is too concentrated. | - Re-heat the mixture to re-dissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[4][13] |

| No Crystals Form | - The solution is supersaturated.- Not enough solute is present (solution is too dilute). | - Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.[3]- Add a "seed crystal" of pure compound.- If the solution is too dilute, carefully evaporate some solvent and allow it to cool again. |

| Poor Recovery | - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the absolute minimum amount of hot solvent for dissolution.[3]- Ensure the cooling step is sufficient (low temperature, adequate time).- Consider switching to an antisolvent method which often gives higher yields.[14] |

| Low Purity | - Cooling was too rapid, trapping impurities.- Insufficient washing of the final crystals. | - Ensure the initial cooling phase is slow and undisturbed.[6]- Repeat the recrystallization process (a "double recrystallization").- Ensure the crystal cake is washed with fresh, cold solvent. |

Purity Assessment of Final Product

After recrystallization and drying, the purity of the (2S,3S)-AHMHA HCl should be confirmed.

-

Melting Point: A pure crystalline solid will exhibit a sharp, narrow melting point range.

-

Chromatography (HPLC): High-Performance Liquid Chromatography is the definitive method. A chiral HPLC method should be used to confirm the enantiomeric and diastereomeric purity, while a standard reversed-phase method can assess overall chemical purity.[12]

-

Spectroscopy (NMR): ¹H NMR can confirm the chemical structure and the absence of solvent or other organic impurities.

References

- Filo. (2025, September 19).

- The Basics. (n.d.). Recrystallization and Acid/Base Extraction. Rhodium.ws.

- wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.

-

Jiang, S., et al. (2023, August 27). Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization. MDPI. Available at: [Link]

- Various Authors. (2017, February 7). Purification of organic hydrochloride salt?

- BenchChem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.

- Various Authors. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?

- Various Authors. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective ...

- University of Rochester, Department of Chemistry. (n.d.).

- RISE. (n.d.).

- Various Authors. (2025, August 5). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride.

- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

- Liberty University. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing.

- Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC)

- Hayashi, K., et al. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE.

- UCT Science. (n.d.).

- University of Colorado Boulder. (n.d.).

- University of California, Los Angeles. (n.d.).

- University of Missouri-St. Louis. (n.d.).

- Various Authors. (2011, July 19). Solubility of organic amine salts. Sciencemadness.org.

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). (2S,3S)-3-Amino-2-hydroxyhexanoic acid.

- PubChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses.

- ECHEMI. (n.d.).

- ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid.

- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?

- Google Patents. (n.d.).

- MIT OpenCourseWare. (n.d.).

- Columbia University. (n.d.).

Sources

- 1. quora.com [quora.com]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. community.wvu.edu [community.wvu.edu]

- 5. rubingroup.org [rubingroup.org]

- 6. designer-drug.com [designer-drug.com]

- 7. researchgate.net [researchgate.net]

- 8. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 14. avanti-journals.com [avanti-journals.com]

Application Note: Fmoc Protection of 3-Amino-2-Hydroxy-5-Methylhexanoic Acid

[1]

Part 1: Strategic Analysis & Chemical Logic

The Target Molecule & Challenge

The target molecule, 3-amino-2-hydroxy-5-methylhexanoic acid , contains three reactive functionalities:

- -Amino group (Nucleophile): The target for protection.

-

-Hydroxyl group: A potential site for side reactions (

-

Carboxylic Acid: Requires ionization for solubility but risks activation if improper reagents are used.

The primary challenge is chemoselectivity . Standard acyl chlorides (Fmoc-Cl) are highly reactive and often lead to significant

The Solution: Fmoc-OSu via Schotten-Baumann

To ensure high fidelity, this protocol utilizes

-

Selectivity: The succinimidyl carbonate is less reactive than the acid chloride, showing a strong preference for the amine (

-acylation) over the hydroxyl ( -

Suppression of Polymerization: Unlike Fmoc-Cl, Fmoc-OSu does not generate mixed anhydrides with the carboxylic acid, effectively eliminating the formation of oligomeric byproducts (dipeptides).

Reaction Mechanism & pH Control

The reaction proceeds via a Schotten-Baumann type mechanism in a biphasic or semi-aqueous system.

-

Base Choice: Sodium Bicarbonate (NaHCO

) is preferred over Sodium Carbonate (Na -

Solvent System: A 1:1 mixture of Water:Dioxane (or Water:Acetone) ensures solubility of both the zwitterionic amino acid and the lipophilic Fmoc-OSu reagent.

Part 2: Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the critical decision points and chemical pathways involved in this synthesis.

Caption: Operational workflow for Fmoc protection, highlighting critical control points (IPC) and potential side reaction pathways.

Part 3: Detailed Experimental Protocol

Reagents & Materials

| Reagent | Specification | Role |

| Start Material | 3-amino-2-hydroxy-5-methylhexanoic acid | Substrate |

| Fmoc-OSu | >99% Purity | Protecting Agent |

| NaHCO | ACS Reagent Grade | Base / pH Buffer |

| 1,4-Dioxane | HPLC Grade (or Acetone) | Co-solvent |

| Water | Milli-Q / Deionized | Solvent |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

| HCl (1N) | Standardized Solution | Acidification |

Step-by-Step Methodology

Step 1: Solubilization

-

Weigh 1.0 equivalent (e.g., 1.0 g, 6.2 mmol) of 3-amino-2-hydroxy-5-methylhexanoic acid into a round-bottom flask.

-

Add 15 mL of Water .

-

Add 2.0 equivalents (e.g., 1.04 g) of solid NaHCO

. -

Stir until complete dissolution. The solution will be slightly basic (pH ~8.5).

-

Note: If the amino acid is stubborn, mild sonication can be used. Do not heat above 35°C.

-

Step 2: Reaction

-

Dissolve 1.1 equivalents (e.g., 2.3 g) of Fmoc-OSu in 15 mL of 1,4-Dioxane .

-

Why Dioxane? It is miscible with water and solubilizes Fmoc-OSu effectively. Acetone is a viable green alternative but requires careful evaporation later to avoid bumping.

-

-

Add the Fmoc-OSu solution dropwise to the stirring amino acid solution over 30 minutes.

-

Critical: Slow addition prevents precipitation of Fmoc-OSu before it can react.

-

-

Stir the resulting white, turbid mixture vigorously at Room Temperature (20–25°C) for 18–24 hours .

Step 3: In-Process Control (IPC)

-

Perform TLC (Solvent: CHCl

:MeOH:AcOH 85:10:5) or HPLC.[2]-

Criteria: Disappearance of the free amino acid (ninhydrin positive) and appearance of the Fmoc-derivative (UV active at 254 nm).

-

Step 4: Workup & Purification

-

Organic Wash: Dilute the reaction mixture with 30 mL water. Wash with Diethyl Ether or MTBE (2 x 30 mL).

-

Purpose: This removes unreacted Fmoc-OSu and Fmoc-byproducts (like dibenzofulvene). The product remains in the aqueous phase as the sodium salt.

-

-

Acidification: Cool the aqueous phase to 0–5°C (ice bath).

-

Slowly add 1N HCl dropwise with stirring until pH reaches 2.0–2.5 .

-

Observation: The product will precipitate as a white oil or solid.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL).

-

Drying: Combine organic layers, wash with Brine (1 x 30 mL), and dry over anhydrous Na

SO -

Isolation: Filter and concentrate under reduced pressure (Rotavap) to yield a crude white foam/solid.

-

Crystallization: Recrystallize from Ethyl Acetate/Hexane or DCM/Petroleum Ether to obtain the pure product.

Part 4: Quality Control & Characterization

To validate the synthesis, the final product must meet the following criteria.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O Gradient) | > 98.0% Area |

| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Conforms to structure |

| Mass Spec | ESI-MS (Positive Mode) | [M+Na]+ or [M+H]+ consistent with MW |

| Appearance | Visual | White to off-white powder |

Interpreting the NMR (Key Signals)

-

Fmoc Group: Look for the characteristic aromatic multiplet at 7.3–7.9 ppm (8 protons) and the aliphatic CH-CH

signals of the fluorenyl ring at 4.2–4.5 ppm . - -Proton (CH-OH): A multiplet around 3.8–4.1 ppm .

- -Proton (CH-NH): A multiplet around 3.5–3.8 ppm , showing coupling to the NH doublet.

-

Amide NH: A doublet around 7.0–7.5 ppm (solvent dependent).

Part 5: Troubleshooting & Optimization

Issue: -Acylation (Formation of Di-Fmoc)

If the reaction pH exceeds 10, you may observe a less polar spot on TLC corresponding to the

-

Correction: The

-Fmoc linkage is an unstable carbonate. It can be cleaved selectively by treating the crude residue with a mild base (e.g., NaHCO

Issue: Low Solubility of Amino Acid

If the starting material does not dissolve in the NaHCO

-

Action: Increase the water volume or add a small amount of Dioxane before adding the Fmoc-OSu. Ensure the amino acid is fully dissolved or finely suspended before reagent addition to ensure reaction homogeneity.

Issue: Gelatinous Precipitate during Acidification

-

Action: This is common for hydrophobic amino acids. Add Ethyl Acetate immediately as the acid is added to extract the product as it protonates, preventing the formation of an intractable gum.

References

Preparation of AHMHA methyl ester for peptide coupling

An Application Guide for the Synthesis and Utilization of (2S,3R)-3-Amino-2-hydroxy-4-methylhexanoic Acid (AHMHA) Methyl Ester in Peptide Synthesis

Abstract

(2S,3R)-3-amino-2-hydroxy-4-methylhexanoic acid (AHMHA) is a non-proteinogenic amino acid that serves as a crucial structural component in various bioactive peptides, including certain protease inhibitors. Its unique β-amino, α-hydroxy functionality imparts specific conformational constraints and hydrogen bonding capabilities that are vital for molecular recognition and biological activity. The effective incorporation of AHMHA into a peptide sequence requires a strategic approach to protect its reactive functional groups. This application note provides a comprehensive guide for the preparation of AHMHA methyl ester, a key intermediate where the carboxylic acid is masked to facilitate subsequent peptide coupling reactions. We will delve into the mechanistic rationale, provide a detailed, validated protocol for its synthesis and purification, and outline its application in a standard peptide coupling workflow.

Introduction: The Significance of AHMHA and the Rationale for Esterification

The synthesis of complex peptides and peptidomimetics is a cornerstone of modern drug discovery. The process involves the sequential formation of amide (peptide) bonds between amino acid monomers.[1] To achieve a specific sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids—namely the α-amino group, the α-carboxyl group, and any reactive side chains—must be temporarily masked with protecting groups.[2][3]

AHMHA presents a unique challenge due to its multiple reactive sites: an amino group, a hydroxyl group, and a carboxyl group. When incorporating AHMHA into a peptide chain, the goal is typically to form a peptide bond between its amino group and the carboxyl group of the preceding amino acid. To achieve this, AHMHA's own carboxyl group must be inactivated to prevent it from participating in the reaction.[4]

Conversion to a methyl ester is a common and effective strategy for carboxyl protection.[5] The methyl ester is relatively stable under the basic conditions often used for N-terminal Fmoc deprotection but can be readily cleaved (saponified) under controlled basic conditions at the final stage of synthesis if the free C-terminus is required. This guide focuses on a reliable method for the synthesis of AHMHA methyl ester hydrochloride via the use of trimethylchlorosilane (TMSCl) in methanol, a method known for its mild conditions and good yields.[5][6]

Synthesis of AHMHA Methyl Ester Hydrochloride

The esterification of an amino acid using methanol in the presence of TMSCl is a facile and efficient process.[7] The reaction proceeds through the in situ generation of hydrochloric acid (HCl), which catalyzes the Fischer esterification reaction.[8][9] TMSCl reacts with methanol to form methoxytrimethylsilane and HCl. The anhydrous HCl then protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

Visual Workflow: Esterification of AHMHA

Caption: Synthesis of AHMHA Methyl Ester Hydrochloride.

Protocol 2.1: Preparation of AHMHA Methyl Ester Hydrochloride

This protocol details the esterification of (2S,3R)-3-amino-2-hydroxy-4-methylhexanoic acid.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (Example) | Moles (mmol) |

| AHMHA | 161.20 | 1.61 g | 10.0 |

| Anhydrous Methanol (MeOH) | 32.04 | 50 mL | - |

| Trimethylchlorosilane (TMSCl) | 108.64 | 2.54 mL (2.17 g) | 20.0 |

| Diethyl Ether | - | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, suspend AHMHA (1.61 g, 10.0 mmol) in anhydrous methanol (50 mL).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add trimethylchlorosilane (2.54 mL, 20.0 mmol) dropwise to the stirred suspension over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction between TMSCl and methanol.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-16 hours. The suspension should gradually become a clear solution as the starting material is converted to its more soluble hydrochloride salt.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid.

-

Precipitation: Add 50 mL of diethyl ether to the residue and stir vigorously. This will cause the product, AHMHA methyl ester hydrochloride, to precipitate as a white solid. Causality Note: The hydrochloride salt is insoluble in diethyl ether, allowing for its isolation from any non-polar impurities.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with two portions of 20 mL diethyl ether to remove any residual TMSCl-derived byproducts.

-

Drying: Dry the white solid under high vacuum for 4-6 hours to yield the final product. The expected yield is typically in the range of 85-95%.

Protocol 2.2: Characterization of AHMHA Methyl Ester

The structure and purity of the synthesized ester should be confirmed.

-

¹H-NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. The presence of a singlet peak around 3.7 ppm is characteristic of the methyl ester protons.[10]

| Proton Assignment | Typical Chemical Shift (δ ppm) | Multiplicity |

| -OCH₃ (Ester) | ~3.7 | Singlet |

| H -2 (α-proton) | ~4.0-4.2 | Doublet |

| H -3 (β-proton) | ~3.3-3.5 | Multiplet |

| Other alkyl protons | ~0.8-1.8 | Multiplets |

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (AHMHA methyl ester). Calculated for C₈H₁₇NO₃: 175.12. Found: [M+H]⁺ = 176.1.

Application: Peptide Coupling with AHMHA Methyl Ester

With the carboxyl group protected as a methyl ester, the AHMHA derivative is now ready for peptide bond formation. The next crucial step is the protection of the N-terminus to prevent oligomerization during the coupling reaction.[11] The choice between Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) protection depends on the overall strategy for the peptide synthesis (e.g., solid-phase vs. solution-phase, and the chemistry used for subsequent deprotections).[12]

Visual Workflow: Peptide Coupling

Caption: General workflow for peptide coupling.

Protocol 3.1: General Peptide Coupling (Solution-Phase)

This protocol describes a standard solution-phase coupling using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[1][13]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (Example) | Moles (mmol) |

| N-Boc-L-Alanine (as AA1) | 189.21 | 0.95 g | 5.0 |

| AHMHA Methyl Ester HCl | 211.69 | 1.06 g | 5.0 |

| EDC·HCl | 191.70 | 1.15 g | 6.0 |

| HOBt | 135.12 | 0.81 g | 6.0 |

| DIPEA | 129.24 | 2.61 mL (1.94 g) | 15.0 |

| Anhydrous DCM | - | 50 mL | - |

Procedure:

-

Carboxyl Activation: In a 100 mL round-bottom flask, dissolve the N-protected amino acid (e.g., N-Boc-L-Alanine, 0.95 g, 5.0 mmol) and HOBt (0.81 g, 6.0 mmol) in anhydrous dichloromethane (DCM, 25 mL). Cool the solution to 0 °C in an ice bath.

-

Add Coupling Reagent: Add EDC·HCl (1.15 g, 6.0 mmol) to the solution and stir for 20-30 minutes at 0 °C. This forms the HOBt active ester, which minimizes the risk of racemization.[1]

-

Amine Component Preparation: In a separate flask, dissolve the AHMHA methyl ester hydrochloride (1.06 g, 5.0 mmol) in anhydrous DCM (25 mL). Add diisopropylethylamine (DIPEA, 2.61 mL, 15.0 mmol) to neutralize the hydrochloride salt and provide the necessary basic environment for the coupling reaction. Causality Note: At least two equivalents of base are needed: one to free the amine from its HCl salt and one to neutralize the HCl generated during the coupling.

-

Coupling Reaction: Add the solution of the amine component (from step 3) to the activated carboxyl component (from step 2) at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: a. Dilute the reaction mixture with 50 mL of DCM. b. Wash the organic layer sequentially with 50 mL of 5% citric acid solution, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to obtain the pure protected dipeptide.

Safety Precautions

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

-

Trimethylchlorosilane (TMSCl): TMSCl is corrosive and reacts with moisture to produce HCl gas. Handle with care and avoid inhalation of vapors.

-

Carbodiimides (EDC): Carbodiimides are potent allergens and sensitizers. Avoid skin contact and inhalation.

-

Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work away from ignition sources.

-

Emergency Response: An emergency eyewash and safety shower should be readily accessible.[15] In case of skin contact with corrosive reagents, flush the affected area with copious amounts of water for at least 15 minutes.[16]

Conclusion